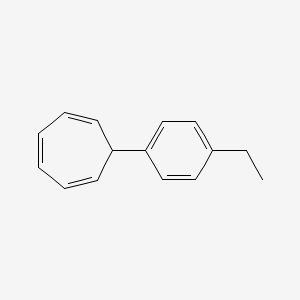
7-(4-Ethylphenyl)cyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Ethylphenyl)cyclohepta-1,3,5-triene is an organic compound that features a cycloheptatriene ring substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylphenyl)cyclohepta-1,3,5-triene can be achieved through several methods:
Photochemical Reaction:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethylphenyl)cyclohepta-1,3,5-triene can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cycloheptatriene ring to single bonds, forming cycloheptane derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be used for introducing substituents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted phenyl or cycloheptatriene derivatives.
Scientific Research Applications
7-(4-Ethylphenyl)cyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-(4-Ethylphenyl)cyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its aromatic nature.
Pathways: It can participate in electron transfer reactions and other biochemical pathways involving aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound without the 4-ethylphenyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-(4-Ethylphenyl)cyclohepta-1,3,5-triene is unique due to the presence of the 4-ethylphenyl group, which imparts different chemical and physical properties compared to its parent compound and other derivatives
Properties
CAS No. |
89610-92-4 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
7-(4-ethylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H16/c1-2-13-9-11-15(12-10-13)14-7-5-3-4-6-8-14/h3-12,14H,2H2,1H3 |
InChI Key |
DRNNOEMMHOWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


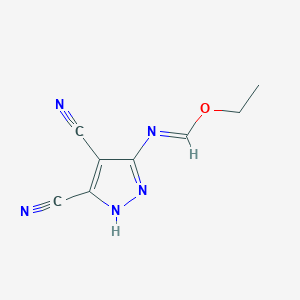
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
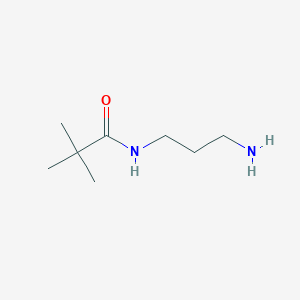
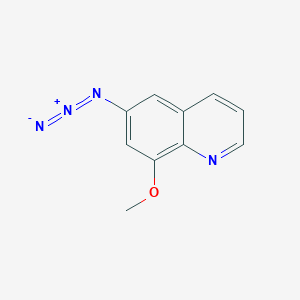
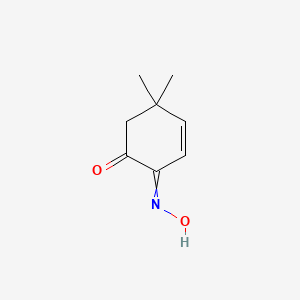
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
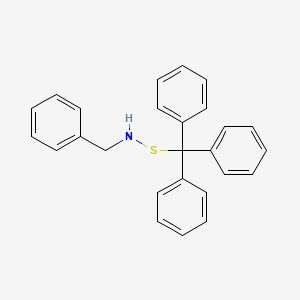

![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

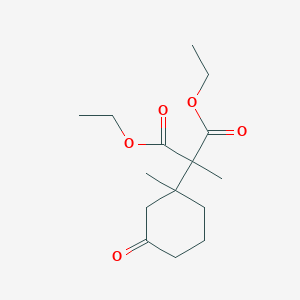

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
